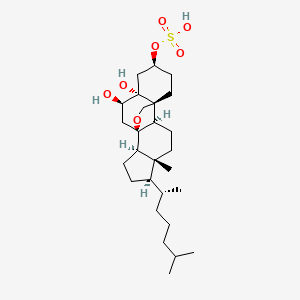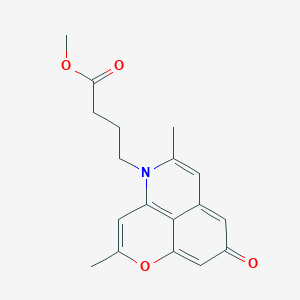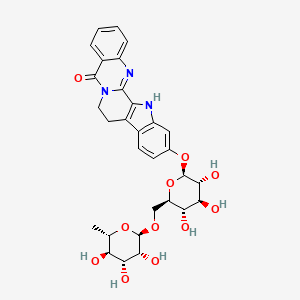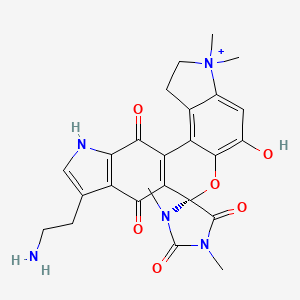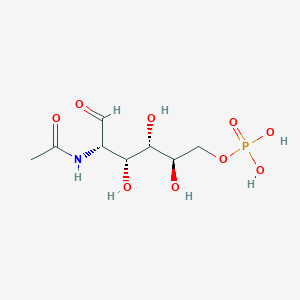
四氢醌二水合物
描述
Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone, is an organic compound with the formula C6O2(OH)4 . Its molecular structure consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite positions . It is normally supplied as its hydrate .
Synthesis Analysis
The compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . It forms an adduct with 4,4′-bipyridine in a 2:3 ratio .
Molecular Structure Analysis
The molecular structure of Tetroquinone dihydrate consists of a cyclohexadiene ring with four hydroxyl groups and two ketone groups in opposite positions . The molecular weight is 172.0924 . The IUPAC Standard InChI is InChI=1S/C6H4O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h7-8,11-12H .
Chemical Reactions Analysis
Tetroquinone dihydrate gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate C6O2(OH)4·2H2O . Like most phenols, it is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as C6H2O2−6 and C6O4−6 .
Physical And Chemical Properties Analysis
Tetroquinone dihydrate has a density of 2.6±0.1 g/cm3 . Its boiling point is 370.6±42.0 °C at 760 mmHg . It has a molar refractivity of 33.5±0.3 cm3 . The compound has 6 H bond acceptors and 4 H bond donors .
科学研究应用
Tetroquinone Dihydrate: A Multifaceted Compound in Scientific Research
Tetroquinone dihydrate, with its chemical formula
C6O2(OH)4⋅2H2O C_6O_2(OH)_4 \cdot 2H_2O C6O2(OH)4⋅2H2O
, is a compound that exhibits a range of fascinating properties and applications in scientific research. Below, I’ve detailed several unique applications across different fields, each with its own dedicated section.Synthesis of Organic Pigments
Tetroquinone dihydrate: serves as a precursor in the synthesis of organic pigments. The dark purple pigment produced from inositol by Chromohalobacter beijerinckii during the fermentation of salt beans is a notable example . This application is significant in the field of industrial dye production and textile coloring.
Development of Keratolytic Drugs
In the pharmaceutical industry, tetroquinone dihydrate has been identified as a potential keratolytic agent. Keratolytic drugs are used to treat skin conditions by softening and causing the desquamation of the cornified epithelium . This application is crucial for developing treatments for skin diseases such as warts and psoriasis.
Electrochemical Energy Storage
The unique electrochemical properties of tetroquinone dihydrate make it a candidate for use in energy storage systems. Its ability to form salts that can undergo redox reactions is particularly valuable in the development of organic batteries and supercapacitors.
Analytical Chemistry Reagent
Due to its reactivity, tetroquinone dihydrate can be used as a reagent in analytical chemistry to detect the presence of certain substances through colorimetric analysis. Its color-changing properties upon reaction make it a useful tool for qualitative and quantitative measurements.
Synthesis of Coordination Compounds
Tetroquinone dihydrate can form adducts with other compounds, such as 4,4′-bipyridine, in specific ratios. This property is exploited in the synthesis of coordination compounds, which have applications ranging from catalysis to materials science .
安全和危害
作用机制
Target of Action
Tetroquinone dihydrate, also known as Tetrahydroxy-1,4-benzoquinone (THBQ), is an organic compound Like most phenols, thbq is acidic and easily loses the four hydrogen ions from the hydroxyl groups, yielding anions such as c6h2o2− 6 and c6o4− 6 .
Mode of Action
It is known that thbq forms an adduct with 4,4′-bipyridine in a 2:3 ratio . This suggests that it may interact with its targets through the formation of adducts, which are complexes formed by the combination of two or more molecules.
Biochemical Pathways
It is known that the compound can be synthesized from glyoxal or from myo-inositol, a natural compound widely present in plants . This suggests that it may play a role in the metabolic pathways involving these compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in cold water , which may influence its bioavailability and distribution within the body.
Result of Action
It is known that the compound gives a light red solution in water, and crystallizes as the glistening bluish-black (but non-conducting) dihydrate c6o2(oh)4·2h2o . This suggests that it may have a role in redox reactions and could potentially influence cellular redox status.
属性
IUPAC Name |
2,3,5,6-tetrahydroxycyclohexa-2,5-diene-1,4-dione;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O6.2H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIMJXRLFTZAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetroquinone dihydrate | |
CAS RN |
5676-48-2 | |
| Record name | Tetroquinone dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005676482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydroxyquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETROQUINONE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD12CXB48R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



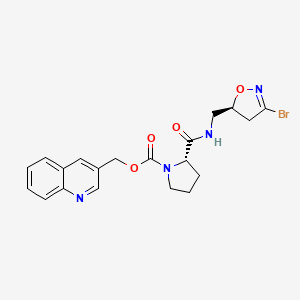
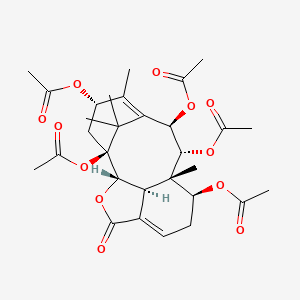
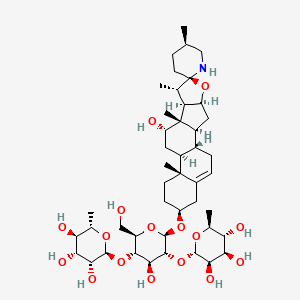
![1-[5-(hydroxymethyl)-2-furyl]-9H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B1258442.png)

